- De novo biosynthesis of alpha-zingiberene from glucose in Escherichia coli, Biochemical Engineering Journal, 2021, 176, 108188
Cas no 72-89-9 (Coenzyme A, S-acetate)
Coenzyme A, S-acetate structure
Product Name:Coenzyme A, S-acetate
Coenzyme A, S-acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Coenzyme A, S-acetate
- Acetyl coenzyme A
- ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
- [14C]-Acetylcholine
- [14C]-Acetyl-Coenzyme A
- [3H]-A
- Acetyl choline ion
- acetylcholine
- acetylcholine cation
- Acetylcholinum
- Acetyl-CoA,Tri-Na
- Acetyl-Coenzyme A
- acetylocholine
- Ach
- Azetylcholin
- Choline acetate (ester)
- trilithium,[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate,trihydrate
- S-Acetyl coenzyme A
- Acetyl coenzyme A
- Acetyl CoA
- S-acetylcoenzym A
- acetyl-S-Coenzyme A
- S-Acetylcoenzyme A
- ac-CoA
- acetylcoenzyme-A
- 66874-07-5
- UNII-76Q83YLO3O
- LMFA07050281
- 11C-Acetylcoenzyme-A; (Acyl-CoA); [M+H]+;
- S-acetyl CoA
- acetylCoA
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
- C00024
- ACO
- MOLI001840
- HY-114293
- AKOS025311419
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(acetylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- ac-S-CoA
- S-acetate CoA
- CHEMBL1230809
- D01AWE
- SCHEMBL6086
- DTXSID30992686
- ZSLZBFCDCINBPY-ZSJPKINUSA-N
- S-Acetyl coenzyme A
- S-acetate Coenzyme A
- S-acetyl-CoA
- BDBM50541870
- Q715317
- S-acetyl-coenzyme A
- C23-H38-N7-O17-P3-S
- acetyl coenzyme-A
- ac-Coenzyme A
- 72-89-9
- 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt
- acetyl-CoA
- 76Q83YLO3O
- acetyl-S-CoA
- 9H-purin-6-amine,9-[5-O-[[[[[(3R)-4-[[3-[[2-(acetylthio)ethyl]amino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl]oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-3-O-phosphono-beta-D-ribofuranosy
- CHEBI:15351
- acetyl coenzyme *a
- GTPL3038
- AcCoA
- l]-
- BDBM213238
- CS-0081944
- EINECS 200-790-9
- ac-S-Coenzyme A
- C23H38N7O17P3S
- MeSH ID: D000105
- S-{(9R,13S,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} ethanethioate (non-preferred name)
- NS00016933
- acetyl-CoA tetraanion
- acetyl-coenzyme A(4-)
- AcCoA(4-)
- DB-074639
-
- Inchi: 1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1
- Chiave InChI: ZSLZBFCDCINBPY-ZSJPKINUSA-N
- Sorrisi: O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2=C(N=CN=C12)N
Proprietà calcolate
- Massa esatta: 809.12600
- Massa monoisotopica: 809.126
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 22
- Conta atomi pesanti: 51
- Conta legami ruotabili: 20
- Complessità: 1380
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _5.6
- Superficie polare topologica: 389Ų
Proprietà sperimentali
- Densità: 1.903
- Indice di rifrazione: 1.718
- PSA: 425.34000
- LogP: 0.94640
Coenzyme A, S-acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00FF0N-5mg |
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE |
72-89-9 | 85% | 5mg |
$169.00 | 2025-07-11 | |
| Aaron | AR00FF0N-25mg |
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE |
72-89-9 | 85% | 25mg |
$682.00 | 2025-07-11 | |
| A2B Chem LLC | AH18203-5mg |
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE |
72-89-9 | 85% | 5mg |
$119.00 | 2025-07-11 | |
| A2B Chem LLC | AH18203-25mg |
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE |
72-89-9 | 85% | 25mg |
$460.00 | 2025-07-11 | |
| Key Organics Ltd | CS-1045-10mg |
Acetyl Coenzyme A, Free acid |
72-89-9 | >95% | 10mg |
£1037.00 | 2025-07-11 | |
| Apollo Scientific | BI12186-10mg |
Acetyl Coenzyme A, Free Acid |
72-89-9 | ≥ 95% | 10mg |
£143.00 | 2025-07-11 | |
| Apollo Scientific | BI12186-25mg |
Acetyl Coenzyme A, Free Acid |
72-89-9 | ≥ 95% | 25mg |
£297.00 | 2025-07-11 | |
| Apollo Scientific | BI12186-50mg |
Acetyl Coenzyme A, Free Acid |
72-89-9 | ≥ 95% | 50mg |
£510.00 | 2025-07-11 |
Coenzyme A, S-acetate Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
Riferimento
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
Metodo di produzione 3
Condizioni di reazione
1.1R:
2.12 min, rt
3.1C:9027-46-7
2.12 min, rt
3.1C:9027-46-7
Riferimento
- LsrF, a coenzyme A-dependent thiolase, catalyzes the terminal step in processing the quorum sensing signal autoinducer-2, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(39), 14235-14240
Metodo di produzione 4
Condizioni di reazione
1.1R:KHCO3, S:H2O, S:MeCN, 10 min, rt
1.2R:HCl, S:H2O, pH 2
1.2R:HCl, S:H2O, pH 2
Riferimento
- Substrate Specificity of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum: Toward a Bio-Based Production of Adipic Acid, Biochemistry, 2011, 50(17), 3540-3550
Metodo di produzione 5
Condizioni di reazione
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Riferimento
- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1
Riferimento
- Bacillus cereus strain 10-L-2 produces two arylamine N-acetyltransferases that transform 4-phenylenediamine into 4-aminoacetanilide, Journal of Bioscience and Bioengineering, 2007, 103(2), 147-154
Metodo di produzione 8
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
1.2R:CHCl3
Riferimento
- Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones, Organic Letters, 2021, 23(1), 37-41
Metodo di produzione 11
Condizioni di reazione
1.1R:D-Glucose, S:H2O, 28 h
Riferimento
- Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast, Metabolic Engineering, 2019, 54, 275-284
Metodo di produzione 12
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Riferimento
- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455
Metodo di produzione 15
Condizioni di reazione
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
Riferimento
- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401
Metodo di produzione 16
Condizioni di reazione
1.1R:KHCO3, S:H2O, S:MeCN, rt
1.2R:H+, pH 2
1.2R:H+, pH 2
Riferimento
- On the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA, FEBS Journal, 2010, 277(7), 1738-1746
Metodo di produzione 17
Condizioni di reazione
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Riferimento
- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159
Metodo di produzione 18
Condizioni di reazione
1.1C:1H-Imidazole, S:H2O, 10 min, rt
Riferimento
- A simple and efficient method to prepare thio-esters in aqueous solutions, Tetrahedron Letters, 2005, 46(25), 4307-4310
Coenzyme A, S-acetate Raw materials
- Sodium acetate
- Sodium butyrate
- trans-Hex-2-enoic acid
- Coenzyme A, S-(hydrogen propanedioate)
- D(+)-Glucose
- 2,3-Pentanedione,4,5-dihydroxy-, (4S)-
- Adenosine 5'-Triphosphate
- Cysteamine hydrochloride
- Coenzyme A sodium salt hydrate
- Dimethyl Phosphate Sodium Salt
- Coenzyme A, S-(3-oxobutanoate)
- 5'-Adenylic acid,monoanhydride with acetic acid (6CI,8CI,9CI)
Coenzyme A, S-acetate Preparation Products
- 2H-Pyran-2-one,6-[2-[(1S,2S,6R,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)- (79394-47-1)
- 2-Propanone,1-hydroxy-3-(phosphonooxy)- (57-04-5)
- Dihydromonacolin L (86827-77-2)
- Adenosine monophosphate (61-19-8)
- Coenzyme A, S-butanoate (2140-48-9)
- Coenzyme A, S-(hydrogen butanedioate) (604-98-8)
- 1-Butanol (71-36-3)
- Coenzyme A, S-(3-oxobutanoate) (1420-36-6)
- Coenzyme A, S-(hydrogen 2-methylpropanedioate) (1264-45-5)
Coenzyme A, S-acetate Letteratura correlata
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
72-89-9 (Coenzyme A, S-acetate) Prodotti correlati
- 75520-41-1(Acetyl Coenzyme A Trilithium Salt)
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 102282-28-0(Coenzyme A, S-butanoate, lithium salt (1:3))
- 61815-04-1(Direct Yellow 107)
- 1264-31-9(Coenzyme A, S-(2-hydroxyacetate))
- 15895-27-9(Coenzyme A, S-eicosanoate)
- 1264-57-9(Decanoyl coenzyme A, free acid)
- 17331-98-5(Coenzyme A, S-nonanoate)
- 24305-30-4(Coenzyme A, S-tetracosanoate)
- 110972-33-3(coenzyme A acetyl derivative, disodium salt)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso